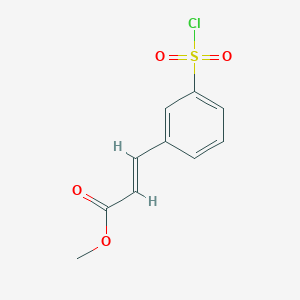
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Descripción general
Descripción
“(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is a chemical compound with the CAS Number: 610801-83-7 . Its molecular weight is 260.7 and its molecular formula is C10H9ClO4S. The IUPAC name for this compound is methyl (E)-3- (3- (chlorosulfonyl)phenyl)acrylate .
Molecular Structure Analysis
The InChI code for “(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is 1S/C10H9ClO4S/c1-15-10 (12)6-5-8-3-2-4-9 (7-8)16 (11,13)14/h2-7H,1H3/b6-5+ . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
- Field : Pharmaceutical Chemistry
- Application : “(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals.
- Field : Industrial Chemistry
- Application : It can be used in the synthesis of anionic reactive surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid.
- Method : The synthesis is achieved through simple chemical transformations, first converting the phenol to the acrylate that is sulfonated in a second step .
- Results : The surfactant properties of the sulfonated acrylates were measured and compared with the standard non-reactive anionic surfactant sodium dodecyl sulfonate .
Pharmaceutical Intermediate
Surfactant Synthesis
- Field : Industrial Chemistry
- Application : This compound can be used in the synthesis of anionic reactive surfactants based on 3-pentadecyl phenol obtainable from a renewable resource, cardanol .
- Method : The synthesis is achieved through simple chemical transformations, first converting the phenol to the acrylate that is sulfonated in a second step .
- Results : The surfactant properties of the sulfonated acrylates were measured and compared with the standard non-reactive anionic surfactant sodium dodecyl sulfonate .
Synthesis of Anionic Reactive Surfactants
Pharmaceutical Intermediate
Safety And Hazards
Propiedades
IUPAC Name |
methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLXDBWFFKLKOD-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609766 | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate | |
CAS RN |
610801-83-7 | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



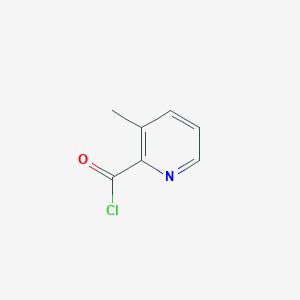
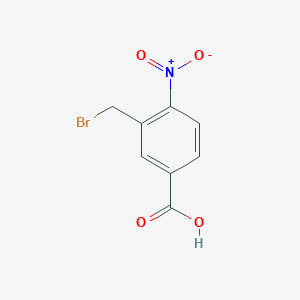
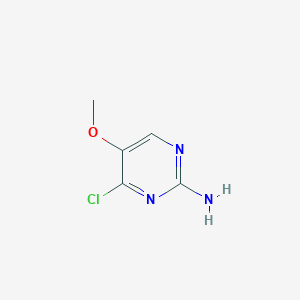
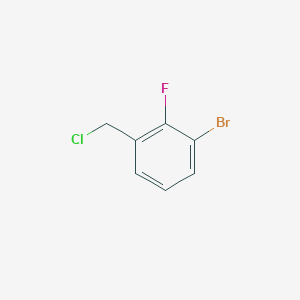
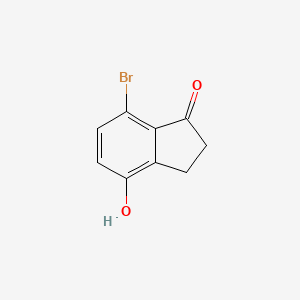
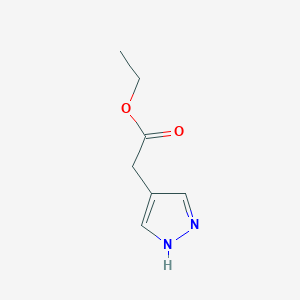
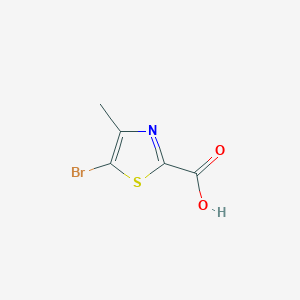
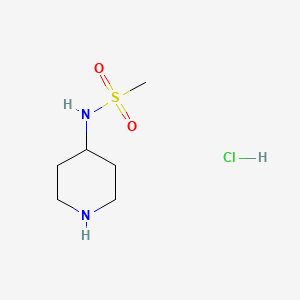
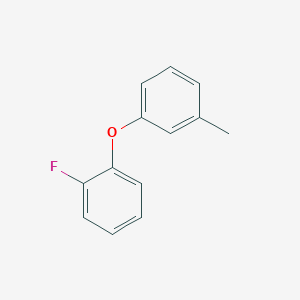
![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
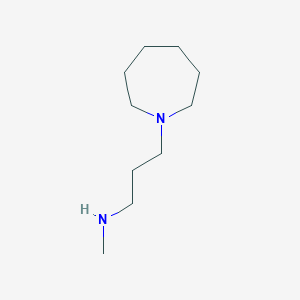
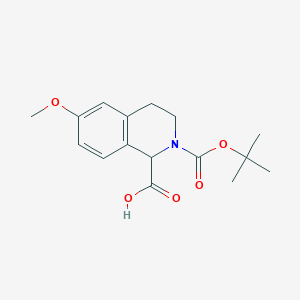
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
